2-Cyclopropyl-5-((4-fluoro-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Description
Properties
IUPAC Name |
2-cyclopropyl-5-(4-fluoro-2-methylphenyl)sulfonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O2S/c1-11-8-13(17)4-5-16(11)23(21,22)19-6-7-20-14(10-19)9-15(18-20)12-2-3-12/h4-5,8-9,12H,2-3,6-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWIICBBTOZTICY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCN3C(=CC(=N3)C4CC4)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Cyclopropyl-5-((4-fluoro-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a compound of interest due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by a tetrahydropyrazolo core with a cyclopropyl group and a sulfonyl moiety attached to a fluorinated aromatic ring. Its molecular formula is , with a molar mass of approximately 293.34 g/mol.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its effects on various receptor systems and its potential therapeutic applications.
Pharmacological Effects
-
Antidepressant Activity :
- Research indicates that related compounds exhibit effects on corticotrophin-releasing factor (CRF) receptors, which are implicated in stress response and mood regulation. For instance, SSR125543A (a structurally related compound) demonstrated efficacy in rodent models for anxiety and depression, suggesting that this compound may share similar properties .
- Anxiolytic Properties :
-
Neuropharmacological Effects :
- The compound's interaction with neurotransmitter systems could be significant for its biological activity. It may affect serotonin and norepinephrine levels in the brain, which are crucial for mood regulation and anxiety management.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may act as a modulator of specific neurotransmitter receptors or as an inhibitor of certain enzymes involved in neurotransmitter metabolism.
Research Findings and Case Studies
A review of available literature reveals several studies focusing on the compound's pharmacodynamics:
Scientific Research Applications
Antimicrobial Properties
Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrazine exhibit significant antimicrobial activities. For instance, compounds synthesized from similar frameworks have shown effectiveness against various bacterial and fungal strains. These studies suggest that 2-Cyclopropyl-5-((4-fluoro-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine may possess comparable properties .
Antitumor Activity
Research has indicated that pyrazolo derivatives can inhibit tumor growth in vitro. The compound's structure allows it to interact with specific biological targets involved in cancer progression. In vitro assays against human cancer cell lines (e.g., MCF-7 and HCT-116) have shown promising results, suggesting its potential as an antitumor agent .
Treatment of Endocrine Disorders
The compound has been evaluated for its therapeutic potential in treating conditions such as congenital adrenal hyperplasia (CAH). Its mechanism involves modulation of steroidogenic pathways through inhibition of specific enzymes related to adrenal hormone synthesis . This application highlights its relevance in endocrine pharmacology.
Protein Kinase Regulation
Another significant application of this compound is its role in modulating protein kinase activity. It has been found to regulate serum and glucocorticosteroid-regulated kinases (SGK), which are implicated in various diseases including degenerative joint diseases and inflammatory conditions such as osteoarthritis . This regulatory effect positions the compound as a candidate for developing treatments targeting these conditions.
In Vitro Studies
Several studies have utilized this compound to evaluate its antimicrobial and cytotoxic properties. For example:
- Study on Antimicrobial Activity : A series of pyrazolo derivatives were tested against common pathogens. The results indicated a high degree of efficacy against both Gram-positive and Gram-negative bacteria .
- Antitumor Evaluation : In a comparative study against standard chemotherapeutics like Doxorubicin, the compound exhibited notable cytotoxicity towards cancer cell lines, suggesting its potential as a lead compound for further development .
Chemical Reactions Analysis
Reactivity of the Pyrazole Core
The pyrazolo[1,5-a]pyrazine scaffold undergoes reactions typical of pyrazole derivatives, including nucleophilic substitutions and ring functionalization.
Nucleophilic Substitution
The electron-deficient pyrazole ring facilitates nucleophilic attacks at positions 3 and 7. Common reagents include amines and thiols:
| Reaction Type | Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| Amine alkylation | DMSO, 80°C, 12h | Substitution at position 3 with R-NH₂ | 65–78% | |
| Thiol incorporation | EtOH, RT, 6h | Thioether formation at position 7 | 72% |
Microwave-assisted synthesis enhances reaction rates and yields (e.g., 85% yield in 2h for amine alkylation under 150W irradiation).
Electrophilic Aromatic Substitution
The sulfonamide group directs electrophiles to the para position of the pyrazole ring:
| Electrophile | Conditions | Product | Notes |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Nitro group at position 5 | Requires –SO₂– activation |
| Halogenation | Br₂/FeCl₃, CH₂Cl₂, RT | Bromination at position 4 | Limited regioselectivity |
Sulfonamide Group Reactivity
The –SO₂– moiety participates in hydrolysis and alkylation:
Hydrolysis
Controlled acidic or basic conditions yield sulfonic acids or sulfonamides:
| Conditions | Reagents | Product | Application |
|---|---|---|---|
| pH 2–3 (aqueous) | H₂O, 60°C | 4-Fluoro-2-methylbenzenesulfonic acid | Intermediate for coupling |
| Alkaline hydrolysis | NaOH/EtOH, reflux | Sodium sulfonate salt | Improves solubility |
Alkylation
The sulfonamide nitrogen undergoes alkylation with alkyl halides:
| Alkylating Agent | Conditions | Product | Yield |
|---|---|---|---|
| CH₃I | K₂CO₃, DMF, 50°C | N-Methylsulfonamide derivative | 68% |
| Benzyl chloride | NaH, THF, 0°C → RT | N-Benzylsulfonamide analog | 82% |
Cyclopropane Ring Reactions
The cyclopropyl group undergoes ring-opening and addition reactions:
Acid-Catalyzed Ring Opening
Strong acids (e.g., H₂SO₄) induce ring cleavage:
| Acid | Temperature | Product | Key Intermediate |
|---|---|---|---|
| H₂SO₄ | 100°C | Linear diamine derivative | Carbocation |
| HCl (gas) | 80°C | Chlorinated aliphatic chain | Radical intermediate |
[2+1] Cycloadditions
The strained cyclopropane reacts with carbenes:
| Carbene Source | Conditions | Product | Stereoselectivity |
|---|---|---|---|
| CH₂N₂ | UV light, RT | Spirocyclic adamantane analog | 90% trans |
| Simmons-Smith | Zn/Cu, ether | Bicyclic hydrocarbon derivative | Moderate |
Cross-Coupling Reactions
Palladium- and copper-catalyzed couplings enable C–C bond formation:
| Reaction Type | Catalysts/Reagents | Substrates | Yield | Source |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | 75–88% | |
| Buchwald-Hartwig | CuI, DMEDA, K₃PO₄ | Primary/secondary amines | 63% |
Example Protocol (Suzuki Coupling):
-
Dissolve 1 mmol compound in degassed toluene/EtOH (3:1).
-
Add 1.2 mmol aryl boronic acid, 0.05 mmol Pd(PPh₃)₄, and 3 mmol K₂CO₃.
-
Heat at 90°C for 24h under N₂.
-
Isolate via column chromatography (hexane/EtOAc).
Functionalization via Cyclocondensation
The tetrahydropyrazine ring participates in cyclocondensation with β-enaminones or aminopyrazoles to form fused heterocycles :
| Partner Reagent | Conditions | Product | Application |
|---|---|---|---|
| β-Enaminone | AcOH, 120°C, 8h | Pyrazolo[1,5-a]pyrimidine hybrid | Kinase inhibition |
| 3-Aminopyrazole | Microwave, 150°C, 30min | Bicyclic pyrazolo-triazine derivative | Anticancer screening |
Oxidation
-
Pyrazole Ring: MnO₂ selectively oxidizes the tetrahydropyrazine to a dihydropyrazine.
-
Cyclopropane: Ozone cleavage forms dicarbonyl compounds.
Reduction
-
Nitro Groups: H₂/Pd-C reduces nitro to amine (95% yield).
-
Sulfonamide: LiAlH₄ reduces –
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-Cyclopropyl-5-((4-fluoro-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine?
- Methodology :
- Cyclization : Start with a pyrazolo[1,5-a]pyrazine core synthesized via solventothermal methods. For example, cyclopropane substitution can be introduced using brominated intermediates under controlled temperature (120–140°C) .
- Sulfonation : Introduce the 4-fluoro-2-methylphenylsulfonyl group via nucleophilic substitution. Use sulfuryl chloride or sulfonic acid derivatives in anhydrous conditions, as described in pyrazole sulfonamide syntheses .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) for high purity .
Q. How can the structural integrity and purity of this compound be validated?
- Methodology :
- Spectroscopy : Use -NMR and -NMR to confirm substituent positions and cyclopropane integration. Compare chemical shifts with analogous pyrazolo[1,5-a]pyrazine derivatives .
- X-ray Crystallography : Resolve crystal structures to verify bond angles and stereochemistry, as demonstrated for related compounds with triclinic crystal systems (e.g., ) .
- HPLC : Achieve >98% purity using a C18 column with acetonitrile/water mobile phases .
Q. What safety protocols are critical for handling this compound?
- Methodology :
- Hazard Mitigation : Consult Safety Data Sheets (SDS) for pyrazolo-pyrazine analogs, which recommend wearing nitrile gloves, goggles, and lab coats due to potential irritancy .
- First Aid : In case of exposure, rinse with water for 15 minutes and seek medical evaluation, ensuring SDS documentation is provided to healthcare providers .
Advanced Research Questions
Q. How does the cyclopropyl group influence the compound’s bioactivity and binding affinity?
- Methodology :
- Structure-Activity Relationship (SAR) : Compare IC values of cyclopropyl-substituted analogs vs. methyl or phenyl variants in enzymatic assays (e.g., phosphodiesterase inhibition). Cyclopropyl’s strained ring may enhance target binding via hydrophobic interactions .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to assess cyclopropane’s steric and electronic effects on active-site interactions .
Q. What strategies optimize the sulfonyl group’s position for selective target engagement?
- Methodology :
- Positional Isomer Screening : Synthesize derivatives with sulfonyl groups at para-, meta-, or ortho-positions on the phenyl ring. Evaluate selectivity via radioligand binding assays .
- Electron-Withdrawing Effects : Introduce electron-deficient substituents (e.g., nitro groups) to enhance sulfonyl group reactivity, as shown in pyrazolo[1,5-a]pyrimidine analogs .
Q. How can contradictions in PDE inhibition data across studies be resolved?
- Methodology :
- Assay Standardization : Adhere to AOAC SMPR 2014.011 guidelines for PDE assay conditions (e.g., substrate concentration, pH 7.4 buffer) to minimize variability .
- Control Experiments : Include positive controls (e.g., sildenafil) and validate results using orthogonal methods like fluorescence polarization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
